molecular formula C9H7NO2S B12857679 2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde

2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde

Cat. No.: B12857679
M. Wt: 193.22 g/mol
InChI Key: FDMJQVZOTBSERS-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde: is an organic compound with the molecular formula C9H7NOS It is a derivative of benzo[d]oxazole, featuring a methylthio group at the 2-position and a carboxaldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde typically involves the following steps:

    Formation of Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methyl iodide.

    Formylation: The carboxaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxaldehyde group, converting it to a primary alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure allows for interactions with biological targets, making it a candidate for developing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and dyes. Its unique chemical properties contribute to the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methylthio and carboxaldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    2-(Methylthio)benzoxazole: Lacks the carboxaldehyde group, making it less reactive in certain chemical reactions.

    2-(Methylthio)benzo[d]thiazole-4-carboxaldehyde: Contains a sulfur atom in the ring, which can alter its chemical properties and reactivity.

Uniqueness: 2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde is unique due to the presence of both the methylthio and carboxaldehyde groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazole-4-carbaldehyde

InChI

InChI=1S/C9H7NO2S/c1-13-9-10-8-6(5-11)3-2-4-7(8)12-9/h2-5H,1H3

InChI Key

FDMJQVZOTBSERS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2O1)C=O

Origin of Product

United States

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